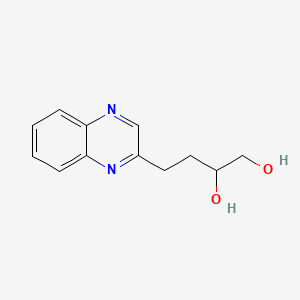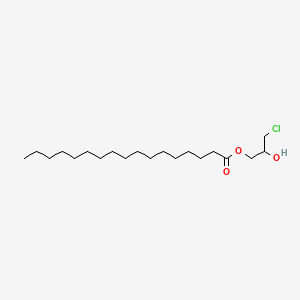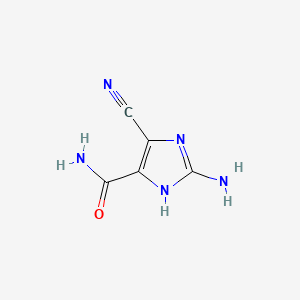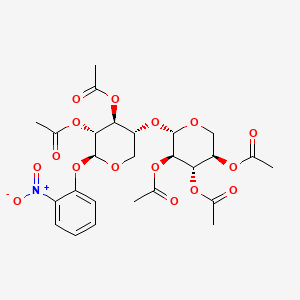![molecular formula C14H27NO4 B562051 N-(叔丁氧羰基)-N-乙基-3-(2-甲基-[1,3]二氧戊环-2-基)丙胺 CAS No. 887353-49-3](/img/structure/B562051.png)
N-(叔丁氧羰基)-N-乙基-3-(2-甲基-[1,3]二氧戊环-2-基)丙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is a compound that features a tert-butoxycarbonyl (t-Boc) protecting group, an ethyl group, and a 1,3-dioxolane ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
科学研究应用
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Utilized in the preparation of biologically active compounds, such as enzyme inhibitors.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly those requiring protection of amine groups during synthesis.
Industry: Used in the production of fine chemicals and specialty materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the dioxolane ring: This step involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Alkylation: The protected amine is then alkylated with an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine can undergo several types of reactions:
Deprotection: The t-Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The ethyl group can be substituted with other alkyl groups using appropriate alkyl halides and bases.
Oxidation and Reduction: The dioxolane ring can be opened under oxidative or reductive conditions, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Produces the free amine.
Substitution: Produces various alkylated derivatives.
Oxidation/Reduction: Produces open-chain derivatives of the dioxolane ring.
作用机制
The mechanism of action of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine largely depends on its role as a protecting group or intermediate in chemical reactions. The t-Boc group protects the amine from unwanted reactions, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical transformations.
相似化合物的比较
Similar Compounds
N-(t-Boc)-N-methyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine: Similar structure but with a methyl group instead of an ethyl group.
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)butylamine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is unique due to its specific combination of protecting group, alkyl chain, and dioxolane ring, which provides a balance of stability and reactivity useful in various synthetic applications.
属性
IUPAC Name |
tert-butyl N-ethyl-N-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-6-15(12(16)19-13(2,3)4)9-7-8-14(5)17-10-11-18-14/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLJCSPXSOXAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1(OCCO1)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652488 |
Source


|
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-49-3 |
Source


|
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














